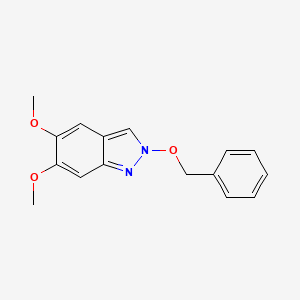

2-(Benzyloxy)-5,6-dimethoxy-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58522-61-5 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

5,6-dimethoxy-2-phenylmethoxyindazole |

InChI |

InChI=1S/C16H16N2O3/c1-19-15-8-13-10-18(17-14(13)9-16(15)20-2)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

InChI Key |

GKFHOHKPHYPVDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN(N=C2C=C1OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

The Indazole Nucleus As a Promising Heterocyclic Motif in Drug Discovery and Development

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antihypertensive properties. nih.govju.edu.sanih.gov

The significance of the indazole motif is underscored by its presence in several FDA-approved drugs. nih.gov These therapeutic agents target a range of conditions, from cancer to nausea associated with chemotherapy, highlighting the scaffold's broad utility. researchgate.netacs.org For example, Pazopanib and Axitinib are kinase inhibitors used in cancer therapy, while Niraparib is a PARP inhibitor for treating certain types of cancer. ju.edu.saresearchgate.net Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic. researchgate.netacs.org The successful application of these drugs has cemented the indazole nucleus as a core component in modern drug design and development programs. ju.edu.sa

| Drug Name | Indazole Tautomer | Therapeutic Class | Primary Indication |

|---|---|---|---|

| Pazopanib | 2H-Indazole | Kinase Inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Niraparib | 2H-Indazole | PARP Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Axitinib | 1H-Indazole | Kinase Inhibitor | Renal Cell Carcinoma |

| Granisetron | 1H-Indazole | 5-HT3 Antagonist | Chemotherapy-induced Nausea and Vomiting |

| Benzydamine | 1H-Indazole | NSAID | Pain and Inflammation |

Distinction and Research Emphasis on the 2h Indazole Tautomeric Form

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring's nitrogen atoms. ju.edu.sa The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. ju.edu.sa Despite this, the 2H-indazole scaffold is a crucial component of many biologically active compounds and approved drugs, such as Pazopanib and Niraparib. ju.edu.saresearchgate.net

The distinct biological profiles of 1H- and 2H-indazole derivatives have prompted significant research into synthetic methods that can selectively produce one tautomer over the other. caribjscitech.com The substitution at the N-2 position of the indazole ring is a key feature in many potent therapeutic agents, making the 2H-tautomer a focal point of extensive research. rsc.orgaub.edu.lb Synthetic chemists have developed numerous strategies to access 2H-indazoles, including copper-catalyzed intramolecular aminations, reductive cyclizations of ortho-nitrobenzylidene amines, and [3+2] dipolar cycloadditions. caribjscitech.comaub.edu.lborganic-chemistry.orgresearchgate.net The ability to selectively synthesize and functionalize 2H-indazoles is critical for exploring their full potential in medicinal chemistry and expanding the chemical space for drug discovery. rsc.orgnih.gov

Contextualizing 2 Benzyloxy 5,6 Dimethoxy 2h Indazole Within the Indazole Chemical Space

Retrosynthetic Disconnections and Key Intermediates for the this compound System

A retrosynthetic analysis of this compound suggests several potential disconnections to identify key intermediates. A primary disconnection can be made at the N2-O bond, leading to a 2-hydroxy-5,6-dimethoxy-2H-indazole intermediate and a benzyl (B1604629) halide. This approach relies on the subsequent O-alkylation of the N-hydroxyindazole.

Alternatively, a more fundamental disconnection of the indazole ring itself can be envisioned. One common strategy involves the formation of the N-N bond late in the synthesis. This could arise from the cyclization of a suitably substituted o-nitrobenzylamine derivative. For the target molecule, this would involve a precursor such as 1-(benzyloxyamino)-2-formyl-4,5-dimethoxybenzene or a related species.

Another retrosynthetic approach considers the formation of the pyrazole (B372694) ring through a cyclization reaction. This could involve an intermediate derived from a substituted hydrazine (B178648) and a carbonyl compound. For instance, a substituted o-halobenzaldehyde could react with benzyloxyamine in a transition metal-catalyzed process to form the 2H-indazole ring system.

Key intermediates in these synthetic strategies could include:

Substituted o-nitrobenzaldehydes (e.g., 2-nitro-4,5-dimethoxybenzaldehyde)

Substituted arylhydrazines (though less direct for 2-alkoxy derivatives)

o-Alkyl substituted azoxybenzenes

Aryne precursors (e.g., substituted o-(trimethylsilyl)aryl triflates)

Sydnones

The choice of a specific retrosynthetic route will depend on the availability of starting materials, desired regioselectivity, and the efficiency of the key bond-forming reactions.

Contemporary Synthetic Approaches to 2H-Indazole Derivatives

The synthesis of the 2H-indazole scaffold can be achieved through a variety of modern synthetic methods. These approaches offer different levels of regioselectivity and functional group tolerance, making them adaptable for the synthesis of complex molecules like this compound.

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of heterocyclic rings. Palladium-catalyzed intramolecular C-H amination offers a direct route to the indazole nucleus. nih.govresearchgate.net For the synthesis of 2-aryl-2H-indazoles, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been shown to be effective. nih.gov While this specific example leads to N-aryl substitution, the underlying principle of Pd-catalyzed C-N bond formation is broadly applicable.

Adapting this strategy for this compound would likely involve a precursor such as N-(benzyloxy)-N-(2-bromo-4,5-dimethoxybenzyl)amine. The palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the intramolecular cyclization to form the desired 2H-indazole ring. The choice of ligand is crucial for achieving high yields and preventing side reactions.

The key features of this methodology include:

High efficiency: Palladium catalysts can promote the reaction under relatively mild conditions.

Versatility: A wide range of functional groups can be tolerated. nih.gov

Regioselectivity: The intramolecular nature of the reaction ensures the formation of the desired indazole ring system.

| Catalyst System | Substrate Type | Product | Key Features |

| Pd(OAc)2/dppf/tBuONa | N-aryl-N-(o-bromobenzyl)hydrazines | 2-aryl-2H-indazoles | Wide scope of substituents tolerated. nih.gov |

| Pd-catalyst | N-(benzyloxy)-N-(2-bromo-4,5-dimethoxybenzyl)amine (proposed) | This compound | Direct formation of the 2-benzyloxy-2H-indazole core. |

Base-mediated cyclization reactions provide a metal-free alternative for the synthesis of 2H-indazoles. A notable example is the preparation of 2-aryl-2H-indazoles from ortho-alkyl substituted azoxybenzenes. rsc.org This reaction proceeds through a base-catalyzed deprotonation of the benzylic C-H bond, followed by an intramolecular cyclization. rsc.org

To apply this methodology to the target molecule, a precursor such as 1-(benzyloxy)-2-((E)-(4,5-dimethoxyphenyl)diazenyl)benzene with a suitable activating group would be required. The base would facilitate the formation of a carbanion, which would then attack the nitrogen of the azo group to initiate cyclization. The choice of base and solvent is critical for the success of this reaction.

This approach offers the following advantages:

Metal-free conditions: Avoids the cost and potential toxicity of transition metal catalysts.

Direct C-N bond formation: Provides an efficient route to the indazole core.

| Base | Substrate Type | Product | Reaction Conditions |

| CH3OK | ortho-alkyl substituted azoxybenzenes | 2-aryl-2H-indazoles | DMF, 90 °C rsc.org |

| Base (e.g., KOH) | o-nitrobenzyl bromide and an amine | 2H-indazole N-oxides | DMSO/water, room temperature scispace.com |

The [3+2] dipolar cycloaddition reaction is a powerful and highly selective method for the synthesis of five-membered heterocyclic rings. The reaction between arynes and sydnones provides a rapid and efficient route to 2H-indazoles with excellent regioselectivity, yielding no contamination from the 1H-indazole isomer. nih.govnih.gov

For the synthesis of this compound, this strategy would involve the in-situ generation of a 4,5-dimethoxybenzyne intermediate. This aryne would then react with a sydnone (B8496669) bearing a benzyloxy group. The reaction proceeds under mild conditions and typically gives high yields. nih.gov The subsequent extrusion of carbon dioxide from the initial bicyclic adduct drives the reaction to completion. nih.gov

Key aspects of this method include:

High regioselectivity: Exclusively forms the 2H-indazole isomer. nih.gov

Mild reaction conditions: Often performed at room temperature. organic-chemistry.org

Good to excellent yields: A highly efficient method for indazole synthesis. nih.govnih.gov

| Dipole | Dipolarophile | Product | Key Features |

| Sydnones | Arynes | 2H-indazoles | High yields, no contamination by 1H-indazoles. nih.gov |

| Diazo compounds | Arynes | Indazoles | Efficient approach to a wide range of substituted indazoles. organic-chemistry.org |

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single step. For the synthesis of 2H-indazoles, a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles, has been reported. organic-chemistry.org

To synthesize the target molecule using an MCR approach, one could envision a reaction between 2-bromo-4,5-dimethoxybenzaldehyde, benzyloxyamine, and sodium azide. The copper catalyst would facilitate the formation of both the C-N and N-N bonds in a sequential manner. This method is attractive for its operational simplicity and the ability to generate structural diversity.

Advantages of MCRs include:

High atom economy: Most of the atoms of the reactants are incorporated into the final product.

Operational simplicity: Reduces the number of synthetic steps and purification procedures.

Diversity-oriented synthesis: Allows for the rapid generation of a library of compounds by varying the starting materials.

| Catalyst | Reactants | Product | Solvent |

| Copper(I) oxide nanoparticles | 2-halobenzaldehydes, primary amines, sodium azide | 2H-indazole derivatives | Polyethylene glycol (PEG 300) organic-chemistry.org |

| [Cu(phen)(PPh3)2]NO3 | Substituted 2-bromobenzaldehyde, aromatic amine, NaN3 | Disubstituted 2H-indazoles | Microwave irradiation eurekaselect.com |

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. The synthesis of indazole derivatives can be significantly enhanced by the use of microwave irradiation. sci-hub.sejchr.org

For example, the double Sonogashira coupling of 3,4-diiodo-1-tritylpyrazole with terminal acetylenes, a key step in a novel synthesis of 2H-indazoles, was dramatically accelerated from hours to just three minutes under microwave conditions. sci-hub.se Similarly, a one-pot synthesis of disubstituted 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide was effectively carried out using microwave heating. eurekaselect.com

The application of microwave technology to the synthesis of this compound could be beneficial in several of the previously discussed methods, such as the transition metal-catalyzed cyclizations or the multicomponent reactions, to reduce reaction times and potentially increase yields.

Benefits of microwave-assisted synthesis include:

Reduced reaction times: Dramatically shortens the time required for synthesis. sci-hub.se

Increased yields: Often leads to higher product yields compared to conventional heating. jchr.org

Improved purity: Can minimize the formation of byproducts.

| Reaction Type | Key Advantage of Microwave | Example |

| Double Sonogashira coupling | Reaction time reduced to 3 minutes. sci-hub.se | Synthesis of dialkynylpyrazoles as precursors to 2H-indazoles. sci-hub.se |

| Multicomponent synthesis | High-yielding and scalable method. eurekaselect.com | Synthesis of disubstituted 2H-indazoles. eurekaselect.com |

| Reductive cyclization | Efficient synthesis of 2-aryl-2H-indazoles. | o-nitrobenzylidene amines to 2-aryl-2H-indazoles. organic-chemistry.org |

Novel Approaches Utilizing Transition Metal-Free Conditions

Recent advancements in synthetic organic chemistry have emphasized the development of more sustainable and environmentally friendly methods, leading to a surge in transition metal-free reactions. These approaches avoid the cost, toxicity, and challenging removal of residual metals associated with traditional cross-coupling methods.

Several metal-free strategies have been developed for the synthesis and functionalization of the 2H-indazole core. nih.govsemanticscholar.org One prominent approach involves visible-light-promoted reactions, which can facilitate C-H functionalization without the need for a metal photocatalyst. organic-chemistry.org For instance, the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature can afford 3-functionalized 2H-indazoles. organic-chemistry.org This method proceeds via an electron donor-acceptor complex, bypassing the need for an external photocatalyst. organic-chemistry.org

Thermochemical metal-free methods have also proven effective. The intramolecular oxidation and cyclization of 2-(ethynyl)aryltriazenes can produce 2H-indazole-3-carbaldehydes at moderate temperatures in the presence of arylsulfinic acid. organic-chemistry.org Furthermore, direct C-H halogenation of 2H-indazoles has been achieved using N-halosuccinimides (NXS) under mild, metal-free conditions, offering a route to functionalized intermediates. semanticscholar.org Other metal-free C-H functionalization techniques, such as C-3 alkoxycarbonylation using alkylcarbazates with an oxidant like tert-butyl hydroperoxide (TBHP), have also been reported, expanding the toolkit for modifying the 2H-indazole scaffold without transition metals. bohrium.com

| Method | Key Reagents/Conditions | Type of Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Photochemical Synthesis | 2-((Aryl/alkyl/H)ethynyl))aryltriazenes, arylsulfinic acids, visible light | C-3 Functionalization | Metal-free, mild room temperature conditions, no external photocatalyst. | organic-chemistry.org |

| Thermochemical Synthesis | 2-(Ethynyl)aryltriazenes, arylsulfinic acid, 50 °C in air | Intramolecular Oxidation/Cyclization | Forms 2H-indazole-3-carbaldehydes, practical approach. | organic-chemistry.org |

| Visible Light-Promoted Carbamoylation | 2-Aryl-2H-indazoles, oxamic acids, 4CzIPN (photocatalyst), Cs₂CO₃ | Direct C3-Carbamoylation | Mild conditions, strong oxidant-free. | nih.govfrontiersin.org |

| Regioselective Halogenation | 2H-Indazoles, NXS (X = Br, Cl) | C-H Halogenation | Environmentally friendly solvents, short reaction times, mono- and poly-halogenation. | semanticscholar.org |

| C-3 Alkoxycarbonylation | 2H-Indazoles, Alkylcarbazates, TBHP (oxidant) | Direct C-3 Functionalization | Avoids toxic CO and expensive metal catalysts. | bohrium.com |

Directed Synthesis of Benzyloxy-Substituted Indazoles and Related Heterocycles

The introduction of a benzyloxy group at the N-2 position of the indazole ring is a key synthetic step. Direct N-alkylation of the indazole core often yields a mixture of N-1 and N-2 isomers. However, regioselective methods have been developed to favor the desired 2H-indazole product.

One effective strategy involves the direct alkylation of pre-formed indazoles with benzyl halides. Gallium/aluminum or aluminum-mediated reactions have been shown to facilitate the regioselective N-alkylation of indazoles with various benzyl bromides, providing high yields of the 2H-indazole isomers. rsc.orgresearchgate.net Microwave-assisted synthesis has also been employed to promote the formation of N-2 substituted indazoles from the reaction of an indazole with benzyl chloride in the presence of a base like triethylamine. semanticscholar.org While these methods typically install a benzyl group, similar strategies can be adapted for benzyloxy moieties, likely through the use of a benzyloxy-containing alkylating agent.

For the specific synthesis of an N-alkoxyindazole, a potential route involves the cyclization of a precursor already containing the N-O bond. For example, a reductive cyclization of an appropriately substituted o-nitrobenzylidene derivative bearing a benzyloxyamino group could directly yield the target 2-(Benzyloxy)-2H-indazole.

Selective Introduction of Dimethoxy Functionalities at the 5,6-Positions of the Indazole Ring System

The 5,6-dimethoxy substitution pattern on the indazole's benzene ring is typically established by selecting an appropriately substituted starting material. The synthesis of the indazole core is then carried out on this pre-functionalized aromatic ring.

A common and effective strategy is the Cadogan reductive cyclization. nih.gov This method often begins with an ortho-nitrobenzaldehyde derivative, which can be condensed with an aniline (B41778) to form a Schiff base. Subsequent reductive cyclization, for example using triethyl phosphite, yields the 2-aryl-2H-indazole. nih.gov To obtain the desired 5,6-dimethoxy substitution, the synthesis would commence with 2-nitro-4,5-dimethoxybenzaldehyde. This precursor ensures the methoxy groups are correctly positioned in the final indazole product. Syntheses of various methoxy-substituted 2-phenyl-2H-indazoles have been reported, demonstrating the compatibility of methoxy groups with these cyclization conditions. rsc.org

Another approach involves the Davis-Beirut reaction, which can be used to synthesize 2H-indazole derivatives from benzylamines. aub.edu.lb Starting with a benzylamine (B48309) derived from a 4,5-dimethoxylated aromatic precursor would similarly install the required functionalities onto the indazole core.

Regioselectivity Control and Isomeric Purity in 2H-Indazole Synthesis

Controlling the regioselectivity to favor the 2H-indazole isomer over the thermodynamically more stable 1H-isomer is a central challenge in indazole synthesis. Several methods have been developed to achieve high levels of isomeric purity.

One-Pot Condensation–Cadogan Reductive Cyclization : This operationally simple method involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization, often promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine, to selectively afford substituted 2H-indazoles under mild conditions. nih.govacs.org

[3 + 2] Dipolar Cycloaddition of Sydnones with Arynes : This approach offers an efficient route to 2H-indazoles with excellent regioselectivity. The reaction between a sydnone and an aryne (generated in situ) proceeds as a clean, spot-to-spot transformation, yielding the 2H-indazole product exclusively, with no contamination from the 1H-isomer reported. nih.gov This method is applicable to a wide variety of sydnones and aryne precursors. nih.gov

Mediated Direct Alkylation : As mentioned previously, the direct alkylation of an indazole anion can be directed towards the N-2 position. The use of specific mediators, such as gallium/aluminum complexes, can effectively block the N-1 position or otherwise favor alkylation at N-2, leading to high regioselectivity for 2H-indazoles. rsc.orgresearchgate.net

| Method | Typical Starting Materials | Key Features | Isomeric Purity (N-2 vs N-1) | Reference |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Primary amines | One-pot, mild conditions, operationally simple. | High selectivity for 2H-indazoles. | nih.govacs.org |

| Sydnone-Aryne [3+2] Cycloaddition | Sydnones, Silylaryl triflates (aryne precursors) | High efficiency and yield, very mild conditions. | Reportedly no contamination by 1H-indazoles. | nih.gov |

| Ga/Al-Mediated Direct Alkylation | Indazoles, Benzyl/allyl bromides | High yielding, direct N-alkylation. | Highly regioselective for the 2H-isomer. | rsc.orgresearchgate.net |

Advanced Computational Chemistry and Chemoinformatics Applications for 2 Benzyloxy 5,6 Dimethoxy 2h Indazole

Molecular Docking Simulations for Ligand-Target Binding Interactions and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole, within the active site of a target protein.

Research on related indazole derivatives has shown that this scaffold is a versatile binder for various protein targets, including protein kinases and cyclooxygenase (COX) enzymes. nih.govnih.gov For this compound, a typical docking protocol would involve preparing the 3D structure of the ligand and the X-ray crystal structure of a selected target protein. Using software like AutoDock, the ligand is then flexibly placed into the protein's binding site in numerous possible conformations. nih.gov Each pose is scored based on a function that estimates the free energy of binding.

The results of such a simulation would reveal key binding interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the indazole ring or the oxygen atoms of the methoxy (B1213986) and benzyloxy groups could act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzyl (B1604629) and indazole rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site.

The primary output is a binding energy value (typically in kcal/mol), which provides a quantitative estimate of binding affinity. Lower binding energies suggest a more stable ligand-protein complex. These simulations are crucial for prioritizing compounds for synthesis and biological testing.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.8 | Val523, Arg120, Tyr385 | Hydrophobic, π-π Stacking, Hydrogen Bond |

| p38 MAP Kinase | -10.5 | Met109, Lys53, Leu167 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model can be developed to predict the efficacy of novel, yet-to-be-synthesized analogues.

The process begins by calculating a set of molecular descriptors for a training set of indazole derivatives with known biological activities. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Such as partial charges and dipole moment, which describe the electronic distribution.

Steric Descriptors: Including molecular volume and surface area, which define the molecule's size and shape.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures lipophilicity.

Topological Descriptors: Numerical indices that describe the connectivity of atoms within the molecule.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed activity. This model can then be used to predict the activity of new molecules, like derivatives of this compound, based solely on their calculated descriptors. This predictive capability allows researchers to focus synthesis efforts on compounds with the highest predicted potency. nih.gov

Table 2: Example Molecular Descriptors for QSAR Analysis

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Acceptors | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| This compound | 282.31 | 3.15 | 44.1 | 4 | (Predicted) |

| Analog 1 | 252.26 | 2.60 | 44.1 | 4 | 1.5 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of the this compound-protein complex, initiated from a promising docking pose, would simulate the movements of every atom in the system over a period of nanoseconds to microseconds.

This technique provides critical information on:

Binding Stability: MD simulations can confirm whether the initial binding pose predicted by docking is stable or if the ligand shifts to an alternative, more favorable conformation. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to assess this stability.

Conformational Changes: The simulation reveals how the ligand and protein adapt to each other upon binding, including subtle changes in the protein's active site geometry.

Interaction Persistence: It allows for the analysis of the lifetime of specific interactions, such as hydrogen bonds, determining which are transient and which are stable throughout the simulation.

By providing a more realistic and dynamic picture of the binding event, MD simulations validate docking results and offer deeper insights into the mechanisms of molecular recognition.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations provide precise information about its geometry, electron distribution, and chemical reactivity. nih.gov

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT accurately predicts bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), highlighting areas likely to be involved in intermolecular interactions. mdpi.com

These calculations offer a fundamental understanding of the molecule's intrinsic properties, which is invaluable for explaining its observed biological activity and predicting its behavior in different chemical environments.

Table 3: Selected DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -5.8 eV | Relates to electron-donating capability |

| Energy of LUMO | -1.2 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

Cheminformatic Analysis for Chemical Space Expansion and Diversity Assessment

Cheminformatics combines computer and information science to analyze large datasets of chemical compounds. For this compound, cheminformatic analysis helps place it within the broader context of known chemical and biological space. nih.gov

This analysis typically involves:

Calculation of Physicochemical Properties: Properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area are calculated to assess "drug-likeness," often by comparing them to established guidelines like Lipinski's Rule of Five.

Chemical Space Analysis: The compound is mapped into a multidimensional "chemical space" defined by its descriptors. This map can be compared to the space occupied by known drugs or specific classes of inhibitors. researchgate.net This helps identify regions of chemical space that are underexplored and provides ideas for designing new analogues with diverse properties.

Scaffold Hopping and Diversity Assessment: By identifying the core indazole scaffold, cheminformatic tools can search databases for other molecules containing the same core but with different peripheral functional groups. This allows for the expansion of the chemical series and the introduction of molecular diversity, which is key to overcoming issues like poor ADME (absorption, distribution, metabolism, and excretion) properties or off-target effects.

Virtual Screening Methodologies for the Discovery of Novel Indazole Modulators

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with this compound as a reference or "hit" compound, virtual screening can rapidly identify novel indazole modulators. nih.gov

Two main strategies are employed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, millions of compounds from virtual libraries can be docked into the active site. The compounds are ranked based on their predicted binding affinity, and the top-scoring hits are selected for further investigation. This approach can identify structurally novel scaffolds that fit the target's binding site.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of a known active ligand like this compound is used as a template. The virtual library is searched for molecules that have a similar 2D structure, 3D shape, or pharmacophore (the spatial arrangement of essential features for activity). This method is effective for finding compounds that are structurally related to the initial hit.

These screening methodologies dramatically reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective.

Comprehensive Spectroscopic and Analytical Characterization Methodologies in 2h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 2-(Benzyloxy)-5,6-dimethoxy-2H-indazole. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques are utilized to provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in the molecule. For this compound, specific proton signals are expected. The protons on the indazole ring, the dimethoxy groups, the benzyloxy methylene (B1212753) bridge, and the benzyl (B1604629) ring would each appear at characteristic chemical shifts. For instance, the methoxy (B1213986) groups would likely appear as sharp singlets, while the aromatic protons would present as multiplets, with their specific shifts influenced by the electronic effects of the substituents. The methylene protons of the benzyloxy group would typically be observed as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the carbons of the indazole core, the two methoxy groups, the benzyloxy methylene carbon, and the carbons of the benzyl group. nih.govrsc.org The chemical shifts of the aromatic carbons are particularly diagnostic for confirming the substitution pattern on the indazole and benzyl rings.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the benzyloxy group to the indazole nitrogen and confirming the positions of the methoxy groups.

The following tables present the expected chemical shifts for this compound based on data from analogous structures.

Table 1: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Indazole-H | 7.0 - 8.0 | Multiplet |

| Benzyl-H | 7.2 - 7.5 | Multiplet |

| -OCH₂-Ph | ~5.4 | Singlet |

| -OCH₃ | ~3.9 | Singlet |

Table 2: Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ ppm) |

|---|---|

| Indazole Aromatic C | 100 - 150 |

| Benzyl Aromatic C | 125 - 140 |

| -OCH₂-Ph | ~70 |

| -OCH₃ | ~56 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the N-O bond, which is characteristic for some N-oxide containing heterocycles, though this compound is an N-alkoxy derivative. A more likely primary fragmentation would be at the benzylic position.

Loss of the benzyl group, leading to a significant fragment ion.

Loss of the entire benzyloxy group.

Sequential loss of methyl groups from the methoxy substituents.

These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation and differentiation from potential isomers. nih.gov

Table 3: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 298.13 |

| [M - C₇H₇]⁺ | Loss of benzyl group | 207.08 |

| [M - C₇H₇O]⁺ | Loss of benzyloxy group | 191.08 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring stretching vibrations for both the indazole and benzyl rings would be found in the 1450-1620 cm⁻¹ region.

C-O stretching: Strong absorption bands corresponding to the aryl-ether and alkyl-ether C-O stretching of the methoxy and benzyloxy groups would be prominent in the fingerprint region, typically between 1000-1300 cm⁻¹.

N-N stretching: The stretching vibration of the N-N bond within the indazole ring would also be present.

These characteristic bands provide corroborative evidence for the presence of the key functional groups within the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1620 |

| C-O (Aryl ether) | Stretch | 1230 - 1270 |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation

The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the indazole ring system. iucr.org It would also reveal the dihedral angle between the indazole ring and the pendant benzyl ring, providing insight into the molecule's preferred solid-state conformation. Furthermore, analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonds (e.g., C-H···O) or π–π stacking, which govern the supramolecular architecture. nih.gov

Table 5: Representative Crystal Structure Parameters for a 2H-Indazole Derivative

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., N-N, N-C, C-O (Å) |

| Bond Angles | e.g., C-N-N, C-O-C (°) |

High-Performance Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of synthesized compounds and for separating mixtures of isomers. In the synthesis of substituted indazoles, the formation of regioisomers (e.g., N-1 vs. N-2 substitution) is common. nih.gov

An appropriate HPLC method, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. A UV detector is commonly used for detection, as the aromatic nature of the indazole ring system provides strong chromophores.

The purity of a sample of this compound would be determined by integrating the peak area of the main compound and any impurities in the chromatogram. This technique is also essential for separating the target 2H-indazole from its potentially co-synthesized 1H-indazole isomer, as the two would likely have different retention times due to differences in polarity. nih.gov

Table 6: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions, used for identification |

Future Research Directions and Translational Perspectives for 2 Benzyloxy 5,6 Dimethoxy 2h Indazole Analogs

Development of Next-Generation Synthetic Strategies for Complex 2H-Indazole Derivatives

The synthesis of structurally diverse 2H-indazole derivatives is fundamental to exploring their therapeutic potential. While traditional methods exist, future research will focus on developing more efficient, versatile, and sustainable synthetic strategies to access complex analogs.

Late-stage functionalization via C-H activation has emerged as a powerful tool for modifying the 2H-indazole core, allowing for the introduction of various substituents with high precision and atom economy. rsc.org This approach enables the rapid generation of diverse compound libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies. Future efforts will likely concentrate on expanding the scope of C-H functionalization to previously inaccessible positions on the indazole ring and developing novel catalytic systems to enhance reaction efficiency and selectivity.

Transition-metal-catalyzed reactions, including those employing rhodium and copper/palladium cooperative catalysis, have shown promise for constructing functionalized 2H-indazoles. nih.govresearchgate.net For instance, rhodium-catalyzed C-H functionalization of azobenzenes provides an efficient route to 3-acylated-2H-indazoles. nih.gov Similarly, iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization presents another innovative pathway. nih.gov The development of novel catalysts and reaction conditions will be crucial for synthesizing increasingly complex and drug-like molecules.

Table 1: Advanced Synthetic Routes for 2H-Indazole Derivatives

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Reference(s) |

|---|---|---|---|

| Late-Stage C-H Functionalization | Transition Metals (e.g., Rh, Pd) | Allows for direct modification of the core structure, increasing molecular complexity efficiently. | nih.govrsc.org |

| Rhodium-Catalyzed C-H Activation | Rhodium(III) | Enables tandem C-H activation and intramolecular annulation of azobenzenes to form 3-acylated-2H-indazoles. | nih.gov |

| Copper/Palladium Cooperative Catalysis | Cu/Pd | Facilitates tandem C-N and C-P bond formation to construct phosphorated 2H-indazoles. | nih.gov |

| Iodine-Mediated Cyclization | Iodine | Promotes the synthesis of 2H-indazoles from ortho-alkylazobenzenes through benzyl C-H functionalization. | nih.gov |

Identification of Emerging Biological Targets and Novel Mechanisms of Action for Indazole-Based Compounds

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects. nih.gov A key future direction is the identification of novel biological targets and the elucidation of new mechanisms of action to address unmet medical needs.

While protein kinases are a well-established target class for indazole-based drugs like Pazopanib and Axitinib, there is significant potential to explore other target families. nih.govrsc.org Emerging targets include enzymes involved in metabolic diseases and neurodegenerative disorders. For example, recent studies have investigated indazole derivatives as inhibitors of monoamine oxidase (MAO) and D-amino acid oxidase (DAAO), which are relevant targets for neuropsychiatric and neurodegenerative conditions. researchgate.net Another novel area of interest is bacterial DNA gyrase B (GyrB), a validated target for developing new antibiotics to combat antimicrobial resistance. nih.gov

Furthermore, some indazole compounds have been found to act through novel mechanisms, such as inhibiting leukotriene A4 hydrolase (LTA4H) to enhance insulin (B600854) secretion, suggesting potential applications in diabetes management. epo.org Future research should leverage chemoproteomics, genetic screening, and other advanced techniques to identify new protein-ligand interactions and signaling pathways modulated by 2H-indazole analogs.

Table 2: Emerging Biological Targets for Indazole Analogs

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Metabolic Enzymes | Leukotriene A4 Hydrolase (LTA4H) | Type 2 Diabetes | epo.org |

| Neuro-modulatory Enzymes | Monoamine Oxidase B (MAO-B), D-amino acid oxidase (DAAO) | Neurodegenerative & Neuropsychiatric Disorders | researchgate.net |

| Bacterial Enzymes | DNA Gyrase B (GyrB) | Infectious Diseases (Antibacterial) | nih.gov |

| Protein Kinases | Fibroblast Growth Factor Receptors (FGFRs), Aurora Kinases | Oncology | nih.govnih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Indazole Therapeutics

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new indazole-based therapeutics. ijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug development pipeline. astrazeneca.commednexus.org

AI and ML algorithms can be employed for various tasks, including de novo drug design, virtual screening of large compound libraries, and prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. astrazeneca.comnih.gov By using machine learning models like graph neural networks, researchers can predict the chemical properties and biological activities of novel indazole analogs before their synthesis, saving time and resources. astrazeneca.com

Furthermore, AI can help in identifying novel biological targets by analyzing complex biological data. jsr.org Explainable AI (XAI) models can provide insights into the structure-activity relationships, helping medicinal chemists to design more potent and selective compounds. ijettjournal.org The future will see a greater synergy between computational predictions and experimental validation, creating a more efficient and data-driven approach to discovering the next generation of indazole therapeutics.

Table 3: AI/ML Applications in Indazole Drug Discovery

| AI/ML Technique | Application | Desired Outcome | Reference(s) |

|---|---|---|---|

| Generative Models | De novo design of novel indazole scaffolds. | Identification of novel chemical matter with desired properties. | ijettjournal.orgjsr.org |

| Graph Neural Networks | Prediction of molecular properties (e.g., bioactivity, ADMET). | Prioritization of candidate molecules for synthesis and testing. | astrazeneca.com |

| Virtual High-Throughput Screening | Screening large virtual libraries of indazole derivatives against biological targets. | Identification of hit compounds with high binding affinity. | nih.gov |

| Explainable AI (XAI) | Elucidation of structure-activity relationships (SAR). | Rational design of more potent and selective analogs. | ijettjournal.org |

Multi-Target-Directed Ligand Design Approaches in Indazole Chemistry

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. researchgate.net The "one-target, one-drug" paradigm has often proven insufficient for these conditions. Consequently, the design of multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple targets simultaneously—is a promising therapeutic strategy. nih.gov The versatile indazole scaffold is well-suited for the development of MTDLs.

In the context of Alzheimer's disease, for instance, researchers have designed indazole derivatives that simultaneously inhibit cholinesterases (AChE/BuChE) and β-secretase 1 (BACE1), two key enzymes in the disease's pathology. nih.govspringernature.com This multi-target approach can lead to synergistic therapeutic effects and potentially overcome drug resistance. researchgate.net

The rational design of MTDLs involves combining pharmacophores from known inhibitors of different targets into a single hybrid molecule. researchgate.net Computational tools can aid in the design and optimization of these ligands to ensure balanced activity against the desired targets while minimizing off-target effects. nih.gov Future research will focus on identifying novel, synergistic target combinations for various diseases and developing sophisticated design strategies to create effective indazole-based MTDLs.

Addressing Synthetic Challenges for Scalable and Sustainable Production of Indazole Scaffolds

Translating a promising indazole-based drug candidate from the laboratory to the clinic requires a robust, scalable, and sustainable manufacturing process. A significant challenge in indazole chemistry is the development of synthetic routes that are not only efficient but also environmentally friendly and economically viable for large-scale production. nih.gov

Future research in this area will focus on several key aspects. Process optimization using high-throughput experimentation (HTE) can rapidly identify the most efficient reaction conditions, leading to higher yields and purity. rsc.org The development of continuous flow chemistry processes for indazole synthesis can offer advantages over traditional batch manufacturing, including improved safety, consistency, and scalability.

Furthermore, there is a growing emphasis on green chemistry principles, such as minimizing waste, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents. nih.gov The development of biocatalytic methods or the use of catalysts based on earth-abundant metals could significantly improve the sustainability of indazole synthesis. Addressing these challenges is crucial for ensuring that novel indazole therapeutics can be produced affordably and with minimal environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.